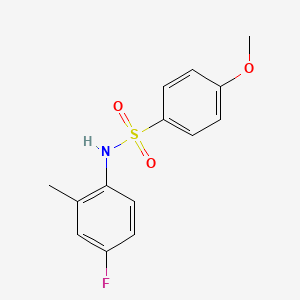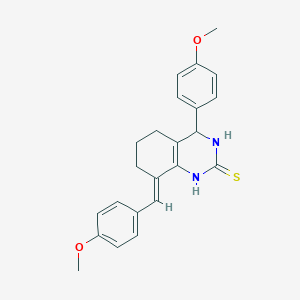![molecular formula C22H20N4O2S B5374741 2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide](/img/structure/B5374741.png)
2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide, also known as PMSF, is a chemical compound widely used in scientific research. It is a potent serine protease inhibitor that has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide works by irreversibly binding to the active site of serine proteases, thus inhibiting their activity. It forms a covalent bond with the serine residue in the active site, which prevents the protease from cleaving its substrate. 2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide is highly specific for serine proteases and does not inhibit other classes of proteases.
Biochemical and Physiological Effects:
2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit blood coagulation, fibrinolysis, and platelet aggregation. 2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide has also been shown to inhibit the activity of proteases involved in the breakdown of extracellular matrix proteins, which may have implications in cancer metastasis. Additionally, 2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide in lab experiments is its high specificity for serine proteases. This makes it a useful tool for studying the activity of these enzymes in various biological processes. However, 2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide is not effective against all serine proteases and may have off-target effects. Additionally, 2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide is not stable in aqueous solutions and must be freshly prepared before each experiment.
Orientations Futures
There are several future directions for research involving 2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of serine proteases. Another area of research is the investigation of the role of serine proteases in cancer metastasis and the development of novel cancer therapies targeting these enzymes. Additionally, 2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide may have potential applications in the treatment of blood clotting disorders and other diseases involving abnormal protease activity.
Méthodes De Synthèse
2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide is synthesized through a multi-step process that involves the reaction of 2-methyl-5-nitrobenzenesulfonamide with 2-methylphenylhydrazine to form 2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide. The final product is obtained through the reduction of the nitro group using a reducing agent such as iron powder.
Applications De Recherche Scientifique
2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide is widely used in scientific research as a serine protease inhibitor. It is commonly used to inhibit the activity of proteases in protein purification, enzyme assays, and cell lysate preparations. 2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide is also used in studies involving blood coagulation, fibrinolysis, and platelet aggregation. It has been shown to inhibit the activity of trypsin, chymotrypsin, thrombin, and other serine proteases.
Propriétés
IUPAC Name |
2-methyl-5-[4-(2-methylanilino)phthalazin-1-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-14-7-3-6-10-19(14)24-22-18-9-5-4-8-17(18)21(25-26-22)16-12-11-15(2)20(13-16)29(23,27)28/h3-13H,1-2H3,(H,24,26)(H2,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIDRKCIJBWGRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4C)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-{[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5374666.png)
![N-[2-(isobutyrylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B5374670.png)
![4-{4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}morpholine](/img/structure/B5374676.png)

![2-methoxy-5-{[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]carbonyl}phenol](/img/structure/B5374685.png)
![N-(4-isopropoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5374689.png)
![4-[(6-methylpyridin-3-yl)oxy]-1-(3-thienylmethyl)piperidine-4-carboxylic acid](/img/structure/B5374711.png)
![2-{[1-(2,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B5374716.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B5374733.png)
![8-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5374739.png)


